

A Comparative Guide to Butoconazole Impurity 9 and Other Process-Related Impurities

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Compound of Interest

Compound Name: *Butoconazole Impurity 9*

CAS No.: 98011-62-2

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth technical comparison of **Butoconazole Impurity 9** against other common process-related impurities encountered during the synthesis of the antifungal agent Butoconazole. By elucidating the structural differences, potential formation pathways, analytical differentiation, and toxicological considerations, this document serves as a critical resource for researchers and quality control professionals.

Introduction to Butoconazole and the Imperative of Impurity Profiling

Butoconazole is a broad-spectrum imidazole antifungal agent, primarily used in the treatment of vulvovaginal candidiasis.[1][2] Its therapeutic action is derived from the inhibition of lanosterol 14 α -demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[2]

The synthesis of Butoconazole, a multi-step chemical process, can inadvertently generate structurally related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the active pharmaceutical ingredient (API).[3] The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, stringent control and comprehensive characterization of the impurity profile are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3]

This guide focuses on a comparative analysis of **Butoconazole Impurity 9** and other significant process-related impurities, offering insights into their chemical nature and analytical resolution.

Unveiling the Structures: Butoconazole and Its Process-Related Impurities

A thorough understanding of the chemical structures of Butoconazole and its impurities is paramount for any comparative analysis.

Butoconazole

- Chemical Name: 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole[4]
- CAS Number: 64872-76-0[4]
- Molecular Formula: C₁₉H₁₇Cl₃N₂S[5]
- Molecular Weight: 411.77 g/mol [5]

Butoconazole Impurity 9

- Chemical Name: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol
- Molecular Formula: C₁₆H₁₅Cl₃OS
- Molecular Weight: 361.71 g/mol

Other Key Process-Related Impurities:

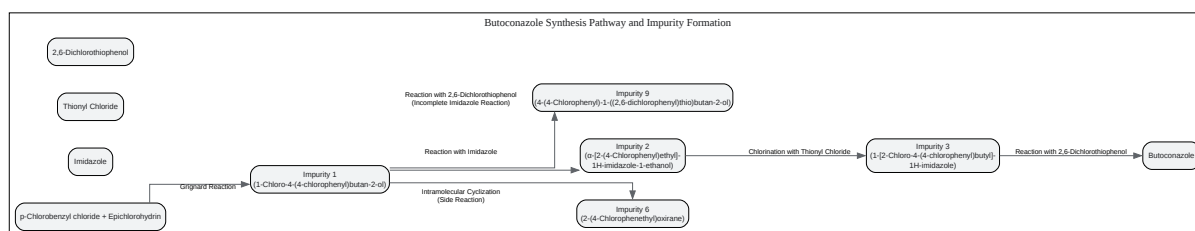
- Butoconazole Impurity 1:
 - Chemical Name: 1-Chloro-4-(4-chlorophenyl)butan-2-ol[6]
 - CAS Number: 59363-13-2[6]
 - Molecular Formula: C₁₀H₁₂Cl₂O[5]
 - Molecular Weight: 219.11 g/mol [5]
- Butoconazole Impurity 2:
 - Chemical Name: α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol[5][7]
 - CAS Number: 67085-11-4[5][7]
 - Molecular Formula: C₁₃H₁₅ClN₂O[5][7]
 - Molecular Weight: 250.73 g/mol [5][7]
- Butoconazole Impurity 3:
 - Chemical Name: 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole[8]
 - CAS Number: 67085-12-5[8]
 - Molecular Formula: C₁₃H₁₄Cl₂N₂[5]
 - Molecular Weight: 269.17 g/mol [5]
- Butoconazole Impurity 6:
 - Chemical Name: 2-(4-Chlorophenethyl)oxirane[5][9]
 - CAS Number: 59363-17-6[5][9]
 - Molecular Formula: C₁₀H₁₁ClO[5]
 - Molecular Weight: 182.65 g/mol [5]

Structural Comparison at a Glance

Compound	Key Structural Features
Butoconazole	Imidazole ring, thioether linkage, three chlorine atoms.
Impurity 9	Lacks the imidazole ring, possesses a hydroxyl group instead.
Impurity 1	Lacks both the imidazole ring and the thioether linkage, has a hydroxyl group and a chloro group on the butyl chain.
Impurity 2	Contains the imidazole ring and a hydroxyl group, but lacks the thioether linkage and the dichlorophenyl group.
Impurity 3	Contains the imidazole ring and a chloro group on the butyl chain, but lacks the thioether linkage and the dichlorophenyl group.
Impurity 6	An epoxide precursor, lacking the imidazole ring, thioether linkage, and the dichlorophenyl group.

Genesis of Impurities: A Mechanistic Perspective

The formation of these impurities is intrinsically linked to the synthetic route of Butoconazole. A common synthesis pathway involves several key steps where deviations or incomplete reactions can lead to the generation of these by-products.[\[10\]](#)



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Figure 1: Postulated formation pathways of Butoconazole impurities.

Causality behind Impurity Formation:

- Impurity 1 (1-Chloro-4-(4-chlorophenyl)butan-2-ol): This is a key intermediate in the synthesis.^[10] Its presence as an impurity indicates an incomplete reaction in the subsequent step, which is the introduction of the imidazole ring.
- Impurity 6 (2-(4-Chlorophenethyl)oxirane): This epoxide can be formed as a byproduct during the initial Grignard reaction or from the intramolecular cyclization of Impurity 1 under basic conditions. Its presence suggests a lack of control over reaction conditions.
- Impurity 2 (α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol): This impurity arises from the reaction of the intermediate (Impurity 1) with imidazole. If the subsequent chlorination step is incomplete, Impurity 2 will be carried through.

- Impurity 3 (1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole): This is the chlorinated intermediate ready for the final coupling with 2,6-dichlorothiophenol.[10] Its presence signifies an incomplete final step of the synthesis.
- Impurity 9 (4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol): The structure of Impurity 9 suggests that the thioether linkage is formed, but the imidazole ring is absent, and a hydroxyl group remains. This could occur if the initial intermediate (Impurity 1) reacts directly with 2,6-dichlorothiophenol before the imidazole ring is introduced, or if the imidazole group is cleaved under certain conditions.

Analytical Strategy for Impurity Profiling

A robust analytical method is crucial for the detection, identification, and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the gold standard for this purpose.[11]

Experimental Protocol: A Self-Validating HPLC-UV/MS Method

This protocol is designed to be a self-validating system, ensuring specificity, sensitivity, and reproducibility.

1. Instrumentation:

- An HPLC system equipped with a quaternary pump, autosampler, column oven, photodiode array (PDA) detector, and a triple quadrupole or time-of-flight (TOF) mass spectrometer.

2. Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size) is a suitable starting point. The choice of a specific C18 column should be based on its ability to resolve all impurities from the main peak and from each other.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A gradient elution is necessary to resolve compounds with a range of polarities. A suggested starting gradient is:

- 0-5 min: 30% B
- 5-25 min: 30% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- PDA Detection: 210-400 nm, with specific monitoring at the λ_{max} of Butoconazole (around 220 nm and 260 nm).

3. Mass Spectrometry Conditions (Positive ESI Mode):

- Ion Source: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Full scan (m/z 100-600) for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

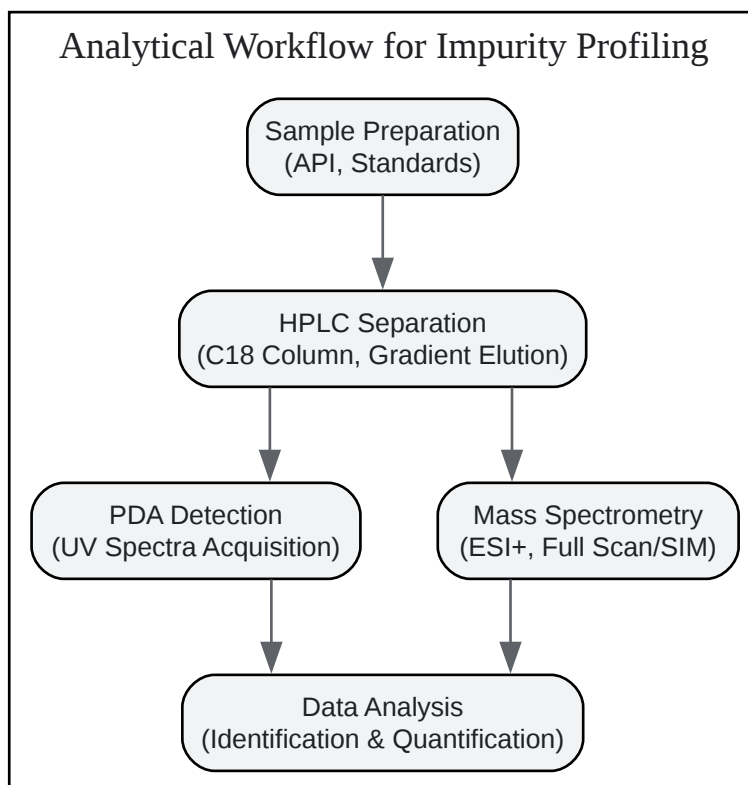
4. Sample and Standard Preparation:

- Prepare individual stock solutions of Butoconazole and each impurity reference standard in methanol or acetonitrile (e.g., 1 mg/mL).
- Prepare a mixed standard solution containing all compounds at a suitable concentration (e.g., 10 µg/mL).

- Prepare a sample solution of the Butoconazole API at a concentration of 1 mg/mL.

5. Data Analysis and Interpretation:

- The retention times and UV spectra of the peaks in the sample chromatogram are compared with those of the reference standards for identification.
- The mass spectrometer provides confirmation of the identity by matching the molecular ions ($[M+H]^+$) and fragmentation patterns.
- Quantification is performed by comparing the peak areas of the impurities in the sample to the peak areas of the corresponding reference standards.



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Figure 2: A typical analytical workflow for Butoconazole impurity profiling.

Toxicological Assessment: An In Silico Approach

Given the likely low levels of these impurities, conducting full-scale toxicological studies on each may not be feasible in early development. In such cases, in silico toxicology prediction tools can provide valuable initial risk assessments.[12] These computational models use the chemical structure of a compound to predict its potential toxicity based on established structure-activity relationships (SARs).

Proposed In Silico Toxicology Workflow:

- Obtain SMILES Notations: The Simplified Molecular Input Line Entry System (SMILES) for Butoconazole and each impurity is used as the input for the prediction software.
- Select Prediction Endpoints: A range of toxicological endpoints should be assessed, including:
 - Genotoxicity (Ames test): Predicts the potential of a compound to cause mutations in DNA.
 - Carcinogenicity: Assesses the potential to cause cancer.
 - Hepatotoxicity: Predicts the potential to cause liver damage.
 - Developmental and Reproductive Toxicity (DART): Evaluates potential adverse effects on reproduction and development.
- Utilize Multiple QSAR Models: It is best practice to use a consensus approach by employing several different QSAR (Quantitative Structure-Activity Relationship) models to increase the reliability of the predictions.
- Expert Review: The results from the in silico models should be critically reviewed by a toxicologist. The presence of structural alerts (substructures known to be associated with toxicity) should be carefully considered.

Comparative In Silico Toxicological Profile (Hypothetical)

Impurity	Predicted Genotoxicity (Ames)	Predicted Carcinogenicity	Predicted Hepatotoxicity	Key Structural Alerts
Impurity 9	Likely Negative	Low Concern	Moderate Concern	Chlorinated aromatic rings
Impurity 1	Likely Negative	Low Concern	Low Concern	Chlorinated aliphatic chain
Impurity 2	Likely Negative	Low Concern	Moderate Concern	Imidazole ring
Impurity 3	Likely Negative	Low Concern	Moderate Concern	Imidazole ring, chlorinated aliphatic chain
Impurity 6	Potential Positive	Moderate Concern	Low Concern	Epoxide ring (reactive electrophile)

Rationale for In Silico Predictions:

- Imidazole Moiety (Impurities 2 and 3): Imidazole derivatives have a wide range of biological activities, and some have been associated with hepatotoxicity.^[13] Therefore, impurities containing this ring may warrant closer scrutiny.
- Epoxide Ring (Impurity 6): Epoxides are known to be reactive electrophiles that can potentially interact with DNA, leading to a higher concern for genotoxicity.
- Chlorinated Aromatic Rings (Impurity 9 and Butoconazole): Polychlorinated aromatic compounds can be associated with various toxicities, including hepatotoxicity.

It is crucial to emphasize that in silico predictions are not a substitute for experimental data but are a valuable tool for prioritizing which impurities may require further investigation.

Conclusion: A Framework for Control

This guide has provided a comprehensive comparison of **Butoconazole Impurity 9** with other key process-related impurities. The structural elucidation, understanding of formation pathways, and a robust analytical strategy are the cornerstones of effective impurity control.

Key Takeaways for the Drug Development Professional:

- **Proactive Process Understanding:** A deep understanding of the Butoconazole synthesis pathway is critical to anticipate and minimize the formation of impurities.
- **Methodological Rigor:** The implementation of a well-validated, high-resolution analytical method, such as the HPLC-UV/MS protocol outlined, is non-negotiable for accurate impurity profiling.
- **Risk-Based Assessment:** An integrated approach, combining analytical data with in silico toxicological predictions, allows for a scientifically sound, risk-based assessment of impurities.

By adhering to these principles, researchers and manufacturers can ensure the quality, safety, and efficacy of Butoconazole, ultimately safeguarding patient health.

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